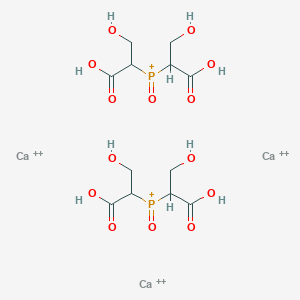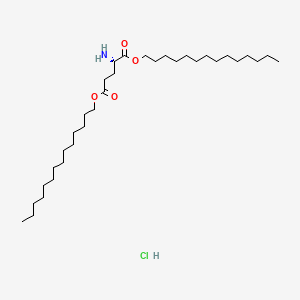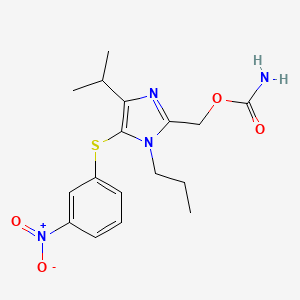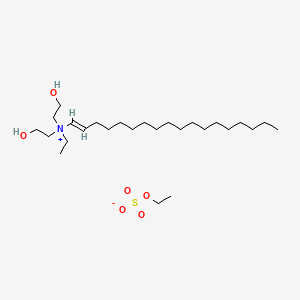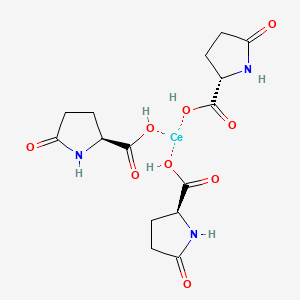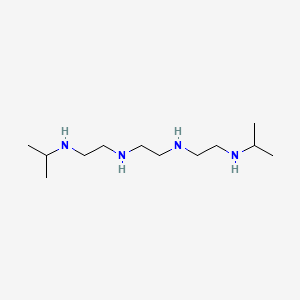
1,2-Ethanediamine, N,N'-bis(2-((1-methylethyl)amino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is an organic compound with the molecular formula C12H28N4. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-((1-methylethyl)amino)ethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- typically involves the reaction of ethylenediamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of other organic compounds and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its nitrogen atoms, forming coordination bonds that stabilize the metal ion in a specific oxidation state.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A derivative where the nitrogen atoms are substituted with methyl groups.
1,2-Ethanediamine, N,N-diisopropyl-: A derivative with isopropyl groups on the nitrogen atoms.
1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)-: A more complex derivative with additional aminoethyl groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Propiedades
Número CAS |
24426-12-8 |
|---|---|
Fórmula molecular |
C12H30N4 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
N,N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H30N4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-16H,5-10H2,1-4H3 |
Clave InChI |
XEJHFUWIGVKNNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCNCCNCCNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



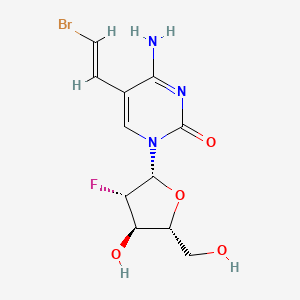
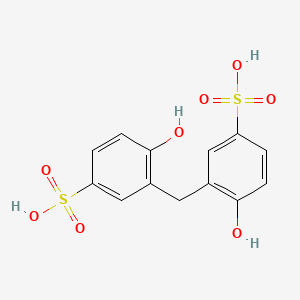
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)

